3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine
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Overview
Description
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound features a pyridazine ring substituted with a pyrrolidinyl-oxy group and a dimethoxyphenyl-sulfonyl group, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Mode of Action
The pyrrolidine ring and the dimethoxyphenyl group in its structure may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring and the dimethoxyphenyl group may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with similar structures have shown diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting with the preparation of the pyridazine core The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for treating neurological disorders and other diseases.
Industry: Its chemical properties make it suitable for use in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonyl-containing molecules, such as:
- 3-(1-(3,4-Dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
- Pyrrolopyrazine derivatives
- Pyrrolidinone derivatives
Uniqueness
What sets 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-4-7-17(19-18-12)25-13-8-9-20(11-13)26(21,22)14-5-6-15(23-2)16(10-14)24-3/h4-7,10,13H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUZJXSJMBOHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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